1h-Thieno[2,3-d]imidazole
Description
Properties
IUPAC Name |
1H-thieno[2,3-d]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-8-5-4(1)6-3-7-5/h1-3H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZAVVUIFWZMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Thieno 2,3 D Imidazole and Its Derivatives
Classical Cyclization Approaches and Reaction Conditions
Classical methods for the construction of the 1H-thieno[2,3-d]imidazole ring system typically rely on the formation of the imidazole (B134444) or thiophene (B33073) ring onto a pre-existing partner ring. These approaches include one-pot multicomponent reactions and more traditional stepwise condensation and annulation protocols.
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time and resources. While specific MCRs for the direct synthesis of the parent this compound are not extensively documented, related thieno-fused pyrimidine (B1678525) and imidazole derivatives are often synthesized using this approach, suggesting its applicability. For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved through a one-pot, three-component reaction of 2H-thieno[2,3-d] nih.govroyalsocietypublishing.orgoxazine-2,4(1H)-diones, aromatic aldehydes, and amines. organic-chemistry.org Similarly, various substituted imidazoles are readily prepared via MCRs, such as the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. researchgate.net The development of a direct MCR for the this compound scaffold remains a desirable goal for synthetic chemists.
A notable example of a one-pot synthesis in a related system involves the reaction of indoline-2-thiones with Morita–Baylis–Hillman adducts of nitroalkenes, which proceeds via a base-mediated [3 + 2]-annulation to form functionalized thieno[2,3-b]indoles. This strategy highlights the potential for one-pot annulation reactions to construct thieno-fused heterocycles.
| Starting Materials | Reagents/Catalyst | Product | Yield (%) | Reference |
| 2H-Thieno[2,3-d] nih.govroyalsocietypublishing.orgoxazine-2,4(1H)-diones, Aromatic Aldehydes, Amines | None | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Good to High | organic-chemistry.org |
| Benzil, Aldehyde, Ammonium Acetate | Ceric Ammonium Nitrate | 2,4,5-Triaryl-1H-imidazoles | Good to Excellent | researchgate.net |
| Indoline-2-thiones, Morita–Baylis–Hillman adducts of nitroalkenes | Base | Functionalized thieno[2,3-b]indoles | Not Specified |
Table 1: Examples of One-Pot Syntheses of Thieno-Fused and Imidazole Heterocycles
Stepwise Condensation and Annulation Protocols
Stepwise approaches are common for the synthesis of 1H-thieno[2,3-d]imidazoles, typically involving the construction of the imidazole ring onto a pre-formed thiophene ring or vice-versa.
One established method starts from 2,3-diaminothiophene derivatives. These can be cyclized with various one-carbon synthons to form the fused imidazole ring. For example, reaction with reagents like triethoxymethane or bromocyane can lead to the formation of the thieno[2,3-d]imidazole core. However, a significant drawback of this approach is the instability of the 2,3-diaminothiophene precursors.
A more robust and widely used stepwise synthesis commences from substituted imidazoles. A convenient route involves the reaction of 1-protected or 1,2-diprotected 4-bromoimidazole-5-carbaldehydes with ethyl 2-mercaptoethanoate (ethyl thioglycollate) in the presence of a base like sodium ethoxide. This reaction proceeds via condensation and subsequent intramolecular cyclization to afford the corresponding thieno[2,3-d]imidazole derivatives in good yields. This method offers the advantage of building the thiophene ring onto a stable, pre-functionalized imidazole core.
Another classical, though less common, approach involves the cyclization of 3-formamido-2-nitrobenzo[b]thiophene, which upon reduction can yield nih.govbenzothieno[2,3-d]imidazol-2(3H)-one, albeit in low yields. Efforts to extend this type of cyclization to simpler thiophene derivatives have not been successful. royalsocietypublishing.org
| Starting Thiophene Derivative | Reagent(s) | Product Type | Reference |
| 2,3-Diaminothiophene | Triethoxymethane, Bromocyane | This compound | |
| 3-Formamido-2-nitrobenzo[b]thiophene | Reduction | nih.govBenzothieno[2,3-d]imidazol-2(3H)-one | royalsocietypublishing.org |
Table 2: Stepwise Syntheses Starting from Thiophene Derivatives
| Starting Imidazole Derivative | Reagent(s) | Product Type | Yield (%) | Reference |
| 4-Bromoimidazole-5-carbaldehydes | Ethyl 2-mercaptoethanoate, Sodium ethoxide | Substituted 1H-Thieno[2,3-d]imidazoles | 65-70 |
Table 3: Stepwise Synthesis Starting from Imidazole Derivatives
Advanced Synthetic Techniques
To overcome the limitations of classical methods, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents, advanced synthetic techniques have been developed. These methods often offer improved yields, shorter reaction times, and are more environmentally benign.
Microwave-Assisted Synthesis and Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. tubitak.gov.tr
While specific reports on the microwave-assisted synthesis of the parent this compound are emerging, the synthesis of related fused heterocycles such as thieno[2,3-d]pyrimidines has been successfully achieved using this technology. uminho.pt For instance, a sequential two-step, one-pot multicomponent reaction for the synthesis of novel imidazole derivatives has been developed under microwave-assisted conditions, highlighting the potential of this technique for constructing complex heterocyclic systems efficiently. nih.govtubitak.gov.tr This method often provides a greener protocol due to the use of greener solvents like ethanol (B145695) and the efficiency of microwave heating. nih.govtubitak.gov.tr
The optimization of microwave-assisted syntheses often involves screening different catalysts, solvents, and reaction times to achieve the best results. For example, in the synthesis of certain imidazole derivatives, catalysts such as p-toluenesulfonic acid have been found to be effective under microwave irradiation. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-TsOH, Microwave, Ethanol | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | 46-80 | Minutes | nih.govtubitak.gov.tr |
| α-Hydroxyketone, Aldehyde, Ammonium acetate | Silica gel/Alumina, Microwave (solvent-free) | Trisubstituted imidazoles | Good | Short | clockss.org |
Table 4: Examples of Microwave-Assisted Synthesis of Imidazole and Fused Imidazole Derivatives
Metal-Catalyzed Coupling and Cyclization Methods
Metal-catalyzed reactions, particularly those involving palladium and copper, have become indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds. These methods have been applied to the synthesis of 1H-thieno[2,3-d]imidazoles and their analogues.
A significant advancement is the copper-catalyzed intramolecular cyclization of N'-(3-halothiophen-2-yl)amidines. This approach offers a convenient route to a wide range of thieno[2,3-d]imidazole derivatives, including those with alkyl substituents at the 5-position, which are not readily accessible through other methods. The reaction typically employs a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a base like potassium carbonate and a ligand.
Palladium-catalyzed reactions have also been explored for the synthesis of fused imidazole systems. For example, an efficient palladium-catalyzed tandem one-pot synthesis of imidazole-fused polyheterocycles has been described, involving a sequential Heck and oxidative amination reaction. rsc.org While not directly applied to this compound in the cited literature, this methodology demonstrates the power of palladium catalysis in constructing complex heterocyclic architectures. There are also reports of rhodium-catalyzed reactions for the synthesis of imidazoles from 1-sulfonyl triazoles and nitriles, suggesting another potential avenue for the synthesis of the target scaffold. organic-chemistry.orgnih.gov
| Reactants | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| N'-(3-Halothiophen-2-yl)amidines | CuI / DMEDA | K2CO3 | 5-Alkyl-substituted thieno[2,3-d]imidazoles | Up to 93 | |
| 2-Vinyl imidazoles, Aryl halides | Palladium catalyst | Not Specified | Imidazole-fused polyheterocycles | Moderate to High | rsc.org |
| 1-Sulfonyl triazoles, Nitriles | Rhodium(II) catalyst | Not Applicable | Substituted imidazoles | Good to Excellent | organic-chemistry.orgnih.gov |
Table 5: Metal-Catalyzed Syntheses of Thieno[2,3-d]imidazoles and Related Compounds
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgacs.orgwjbphs.commdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including this compound and its derivatives.
Key green chemistry strategies relevant to this synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. wjbphs.com Microwave-assisted syntheses, for example, can often be carried out in greener solvents or without any solvent. nih.govtubitak.gov.tr
Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry as they can be used in small amounts and recovered after the reaction, minimizing waste. acs.org The use of magnetic nanoparticle-supported catalysts is an example of this approach in the synthesis of related thieno[2,3-b]indoles. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org One-pot multicomponent reactions are inherently more atom-economical than stepwise syntheses.
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govtubitak.gov.tr
The development of synthetic protocols for this compound that explicitly incorporate multiple green chemistry principles is an active area of research. The combination of microwave assistance, the use of recyclable catalysts, and solvent-free reaction conditions represents a particularly promising green approach. researchgate.net
Regioselective Synthesis and Isomer Control
The construction of the this compound scaffold with predictable regiochemistry is a significant challenge in its synthesis. The fusion of the thiophene and imidazole rings can theoretically result in different isomers, and controlling the annulation process is key to isolating the desired product.
A prominent and convenient method for the regioselective synthesis of substituted thieno[2,3-d]imidazoles involves the reaction of protected 4-bromoimidazole-5-carbaldehydes with ethyl thioglycollate. rsc.orgrsc.org This reaction is typically carried out in ethanol with sodium ethoxide as a base, yielding the corresponding ethyl this compound-5-carboxylates. rsc.org The strategy relies on the specific reactivity of the starting imidazole, where the bromo and aldehyde functionalities direct the formation of the fused thiophene ring in a controlled manner.
The choice of protecting groups on the imidazole nitrogen is crucial for the success of the reaction. Various 1-mono- and 1,2-di-protected derivatives of 4-bromoimidazole-5-carbaldehyde have been successfully employed to produce the target thieno[2,3-d]imidazole derivatives in yields of 65–70%. rsc.org However, attempts to synthesize the unsubstituted parent system, this compound, using this and other classical thiophene annulation methods have been reported to be unsuccessful. rsc.org
Another approach to achieve regioselectivity involves the modification of related heterocyclic systems. For instance, the regioselective ring opening of 1H-thieno[2,3-d] evitachem.comvulcanchem.comoxazine-2,4-dione, also known as 3-thiaisatoic anhydride, with α-amino acids presents a potential pathway to specifically substituted thieno[2,3-d]imidazole derivatives. thieme-connect.com
The table below summarizes a key regioselective synthetic approach.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,2-Di-protected 4-bromoimidazole-5-carbaldehyde | Ethyl thioglycollate, Sodium ethoxide, Ethanol | Ethyl 1,2-Di-protected-thieno[2,3-d]imidazole-5-carboxylate | 65-70 | rsc.org |
| 1-Mono-protected 4-bromoimidazole-5-carbaldehyde | Ethyl thioglycollate, Sodium ethoxide, Ethanol | Ethyl 1-Mono-protected-thieno[2,3-d]imidazole-5-carboxylate | 65-70 | rsc.org |
Table 1: Regioselective Synthesis of Substituted 1H-Thieno[2,3-d]imidazoles.
Derivatization Strategies for Functionalization
Once the this compound core is synthesized, further derivatization is often required to modulate its properties. These strategies involve reactions on both the thiophene and imidazole moieties of the fused system.
Electrophilic Aromatic Substitution Reactions
The thieno[2,3-d]imidazole system contains two aromatic rings susceptible to electrophilic attack. The reactivity of the imidazole and thiophene rings towards electrophiles is well-established. Generally, the imidazole ring is more reactive towards electrophilic attack than pyrazole (B372694) or thiazole. globalresearchonline.net Electrophilic substitution on an imidazole ring typically occurs at the C-4 and C-5 positions. globalresearchonline.netuobabylon.edu.iq
Nucleophilic Substitution and Addition Processes
Nucleophilic substitution reactions on the carbon framework of the this compound ring are less common unless activated by strongly electron-withdrawing groups. globalresearchonline.net However, the nitrogen atoms of the imidazole moiety can act as nucleophiles.
One notable reaction is the nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position of 2H-imidazole 1-oxides when reacted with organolithium reagents, a process that could potentially be applied to N-oxide derivatives of thieno[2,3-d]imidazole. beilstein-journals.org In related thienopyrimidine systems, derivatization via nucleophilic substitution of an active chlorine atom is a key strategy for introducing diversity. researchgate.net This suggests that if a leaving group is installed on the thieno[2,3-d]imidazole core, it could serve as a handle for introducing various nucleophiles.
N-Functionalization of the Imidazole Moiety
The most straightforward derivatization of the this compound core is the functionalization of the nitrogen atom in the imidazole ring. The imino hydrogen (at the N-1 or N-3 position) is acidic and can be deprotonated by a base, allowing the resulting anion to react with various electrophiles. uobabylon.edu.iq
This N-functionalization is a common strategy for introducing a wide range of substituents. The nitrogen atoms can act as nucleophiles, readily attacking electrophiles to form N-substituted derivatives. evitachem.com A common example is N-alkylation, which can be achieved by reacting the heterocycle with an alkyl halide in the presence of a base. uobabylon.edu.iq This method allows for the introduction of alkyl, benzyl, and other functional groups onto the imidazole nitrogen. An example from chemical catalogs is 1-ethenyl-1H-thieno[2,3-d]imidazole, which demonstrates the feasibility of introducing vinyl groups at the nitrogen position. axsyn.com
The table below provides examples of N-functionalization reactions applicable to the imidazole moiety.
| Reaction Type | Reagent | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., KOH) | N-Alkyl-1H-thieno[2,3-d]imidazole | uobabylon.edu.iq |
| N-Vinylation | (Not specified) | N-Ethenyl-1H-thieno[2,3-d]imidazole | axsyn.com |
| N-Acylation | Acyl chloride, Base | N-Acyl-1H-thieno[2,3-d]imidazole | evitachem.com |
Table 2: General N-Functionalization Strategies for the Imidazole Moiety.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1H-thieno[2,3-d]imidazole and its derivatives. semanticscholar.orgmdpi.com It provides critical information about the carbon-hydrogen framework of the molecule. By analyzing various NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. rsc.orgscience.gov
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus.
For the this compound core, the ¹H NMR spectrum typically displays signals for the protons on the thiophene (B33073) and imidazole (B134444) rings. The imidazole proton (on the C2 carbon) appears as a singlet, while the two protons on the thiophene ring (C5 and C6) often appear as doublets due to mutual coupling. prepchem.com The N-H proton of the imidazole ring is also observable and its chemical shift can be variable. researchgate.net
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Quaternary carbons (those without attached protons), such as the bridgehead carbons and C2, are distinguishable from protonated carbons. mdpi.com The chemical shifts of the carbons in the thiophene ring are influenced by the fused imidazole ring and the sulfur atom.
While specific data for the unsubstituted parent compound is limited in the provided literature, analysis of related derivatives allows for the characterization of the core structure. For instance, in a study of 2-n-butyl-1H-thieno[3,4-d]imidazole, the two thiophene protons appeared as a singlet at δ 6.70 ppm. prepchem.com In another example involving 4,5-diphenyl-1H-imidazole derivatives, the NH proton of the imidazole ring gives a characteristic singlet at high chemical shift values, around δ 13.00. researchgate.net
Table 1: Typical NMR Spectroscopic Data for the this compound Moiety Note: Chemical shifts are approximate and can vary based on solvent and substituents.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H2 | Singlet | ~140-150 |
| H5 | Doublet | ~115-125 |
| H6 | Doublet | ~120-130 |
| N1-H | Broad Singlet | N/A |
| C2 | N/A | ~140-150 |
| C3a | N/A | ~115-125 |
| C5 | See H5 | ~115-125 |
| C6 | See H6 | ~120-130 |
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity within the this compound structure. rsc.orggithub.io These techniques separate overlapping signals and reveal correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H5 and H6 protons, confirming their adjacent positions on the thiophene ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of protonated carbons. For example, the signal for the H2 proton will show a correlation to the C2 carbon signal, H5 to C5, and H6 to C6. github.io This technique is invaluable for distinguishing between carbons that may have similar chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons over longer ranges (typically 2 to 3 bonds). sdsu.eduyoutube.com HMBC is crucial for identifying the connectivity around quaternary carbons and for piecing together the fused ring system. rsc.org For this compound, key HMBC correlations would include:
The H2 proton showing correlations to the bridgehead carbons (C3a and C6a).
The H5 proton correlating to C3a and C6.
The H6 proton correlating to C6a and C5. These long-range correlations provide definitive proof of the thieno[2,3-d]imidazole ring fusion.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight and formula of a compound. ontosight.ai For more detailed structural analysis, tandem mass spectrometry provides insights into the molecule's fragmentation pathways. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. filab.fr This accuracy allows for the determination of the elemental composition and thus the molecular formula with high confidence. For this compound, the molecular formula is C₅H₄N₂S. nih.govmatrix-fine-chemicals.com HRMS would confirm this by providing an exact mass measurement that distinguishes it from any other combination of atoms with the same nominal mass. nih.govarkat-usa.org The calculated exact mass for C₅H₄N₂S is 124.00951931 Da. nih.gov
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating the protonated molecular ion ([M+H]⁺) and inducing its fragmentation through collision-induced dissociation (CID). wikipedia.orgresearchgate.net The resulting fragment ions are then analyzed to provide a "fingerprint" of the molecule's structure. researchgate.net
While specific MS/MS studies on the parent this compound are not detailed in the provided results, the fragmentation of related thieno-fused heterocyclic systems has been investigated. researchgate.netresearchgate.net For this compound, the fragmentation pattern would be expected to involve characteristic losses reflecting its fused-ring structure. Plausible fragmentation pathways could include:
Loss of small neutral molecules such as hydrogen cyanide (HCN) from the imidazole ring.
Cleavage of the thiophene ring, potentially leading to the loss of thioformaldehyde (B1214467) (CH₂S) or other sulfur-containing fragments. The analysis of these fragmentation patterns helps to confirm the nature and connectivity of the fused heterocyclic rings. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. ontosight.ai
The spectrum for a related compound, 1-methyl-1H-imidazole-2-carboxaldehyde, shows characteristic peaks that can be extrapolated to understand the spectrum of this compound. nist.gov The presence of the imidazole ring is typically confirmed by N-H stretching and C=N stretching vibrations. nist.gov The thiophene ring contributes C-S and C=C stretching bands.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazole N-H | Stretching | 3200-3500 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Imidazole C=N | Stretching | 1610-1680 |
| Thiophene/Imidazole C=C | Stretching | 1400-1600 |
Data synthesized from general IR principles and spectra of related imidazole and thiophene compounds. researchgate.netnist.govijpsonline.comsemanticscholar.orgsrce.hr
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The fused aromatic system of the thienoimidazole core contains π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which give rise to characteristic electronic transitions.
The primary transitions observed are π → π* and n → π*. uzh.ch
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. uzh.ch For imidazole derivatives, these transitions have been observed with high intensity. researchgate.net
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs of sulfur or nitrogen) to a π* antibonding orbital. uzh.ch These are generally of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. uzh.ch
| Compound | Solvent | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| 4,6-di(thiophen-2-yl)-1H-thieno[3,4-d]imidazole | DMSO | 418 nm, 435 nm | mdpi.com |
X-ray Crystallography for Solid-State Structural Determination
The crystal structure of 5-Bromo-1H-thieno[2,3-d]imidazole, a derivative of the parent compound, has been elucidated, offering significant insights into the geometry of the bicyclic system. nih.gov The analysis confirmed that bromination occurs at the 5-position of the ring system. nih.gov The molecule itself is nearly planar, with a mean deviation of just 0.015 Å from the least-squares plane defined by the non-hydrogen atoms. nih.gov
In the crystal lattice, the molecules are organized into infinite chains through intermolecular hydrogen bonds. nih.gov Specifically, a classic N—H⋯N hydrogen bond forms between the imidazole proton of one molecule and a nitrogen atom of an adjacent molecule, creating a C(4) chain motif that extends along the crystallographic direction. nih.gov Such interactions are fundamental to understanding the packing and physical properties of the compound in its solid form. The structural data for this derivative provides a reliable model for the core this compound scaffold.
| Crystallographic Data for 5-Bromo-1H-thieno[2,3-d]imidazole | |
|---|---|
| Parameter | Value |
| Chemical Formula | C₅H₃BrN₂S |
| Molecular Weight | 203.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (implied) |
| a (Å) | 3.8917 (11) |
| b (Å) | 17.118 (5) |
| c (Å) | 9.405 (3) |
| β (°) | 91.359 (3) |
| Volume (ų) | 626.4 (3) |
| Z (molecules per unit cell) | 4 |
| Temperature (K) | 100 |
| Reference: nih.gov |
Computational and Theoretical Investigations of 1h Thieno 2,3 D Imidazole
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine their properties. irjweb.comnih.gov It is often employed with specific functionals, such as B3LYP, and basis sets like 6–311++G(d,p), to optimize molecular geometry and compute various parameters. irjweb.comirjweb.com For studying excited states and electronic transitions, Time-Dependent DFT (TD-DFT) is the preferred approach. semanticscholar.org These computational techniques allow for a detailed exploration of the molecule's characteristics without the need for laboratory synthesis and analysis, providing a theoretical framework for understanding its chemical nature.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For instance, in studies of related benzimidazole (B57391) derivatives, the calculated HOMO-LUMO energy gap was found to be 4.4871 eV, suggesting high stability. irjweb.comirjweb.com Computational studies on thieno[2,3-d]pyrimidine (B153573) derivatives have shown energy gaps ranging from 3.15 eV to 3.83 eV. nih.gov A smaller energy gap often corresponds to a higher propensity for electron donation, which can be a key factor in mechanisms like antioxidant activity. nih.gov The analysis of frontier orbitals provides essential insights into intramolecular charge transfer, a phenomenon crucial for understanding bioactivity and other molecular interactions. irjweb.com
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Thieno[2,3-d]pyrimidine derivative (4f) | Not Specified | Not Specified | 3.15 | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (4j) | Not Specified | Not Specified | 3.83 | nih.gov |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.
Red regions indicate negative electrostatic potential, representing areas rich in electrons. These sites are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions represent neutral or zero potential.
For a molecule like 1H-Thieno[2,3-d]imidazole, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen and sulfur atoms due to the high electronegativity and lone pairs of electrons on these heteroatoms. These areas would be the most likely sites for interaction with electrophiles. The hydrogen atom attached to the imidazole (B134444) nitrogen, as well as the hydrogen atoms on the carbon backbone, would likely show positive potential (blue), making them potential sites for nucleophilic interaction. DFT calculations are commonly used to generate these maps, providing a visual guide to the molecule's reactive behavior. nih.gov
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. These indices are calculated from the energies of the HOMO and LUMO orbitals. irjweb.com
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." irjweb.comirjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo electronic changes.
Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).
| Parameter | Value (eV) | Reference |
|---|---|---|
| Chemical Hardness (η) | 2.2435 | irjweb.com |
| Electronegativity (χ) | 4.05315 | irjweb.com |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While the core this compound structure is largely rigid, MD simulations would be highly valuable for studying the conformational preferences of its derivatives, particularly those with flexible side chains. Furthermore, MD simulations can provide critical insights into how the molecule interacts with its environment, such as a solvent or a biological receptor. By simulating these interactions, researchers can understand the stability of different binding modes and the dynamic behavior of the molecule in a complex system.
Protonation Equilibria and Acidity/Basicity Predictions
The imidazole ring in this compound contains two nitrogen atoms, making it a potential base that can be protonated. Predicting the acidity constant (pKa) and identifying the most likely site of protonation are crucial for understanding the molecule's behavior in different pH environments.
Computational methods, particularly DFT combined with continuum solvation models, can accurately predict pKa values. For heterocyclic systems containing imidazole, the imino nitrogen atom is typically the most basic and thus the most favorable site for protonation. Theoretical calculations can determine the relative energies of the different protonated forms to confirm the most stable structure. For example, studies on related complex imidazoles have successfully used DFT to calculate pKa values and have confirmed through analysis of NMR chemical shifts that the imidazole imino N-atom is the primary protonation site.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems, particularly those with donor-π-acceptor architectures, often exhibit significant NLO responses. The theoretical evaluation of NLO properties for compounds like this compound can predict their potential for such applications.
Quantum chemical calculations using DFT are employed to compute key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). semanticscholar.orgnih.gov A high value for the first hyperpolarizability (β) is a primary indicator of a strong NLO response. semanticscholar.org Theoretical studies on various imidazole and thieno-thiophene derivatives have shown that these heterocyclic systems can be promising NLO materials. researchgate.netnih.gov For example, calculations on some benzimidazole derivatives revealed that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. nih.gov The theoretical investigation of this compound would involve calculating these parameters to assess its suitability as a candidate NLO material.
| Parameter | Value | Reference |
|---|---|---|
| Nonlinear absorption coefficient (β) | 4.044 × 10−1 cmW−1 | semanticscholar.org |
| Nonlinear refractive index (n2) | 2.89 × 10−6 cm2W−1 | semanticscholar.org |
| Third-order susceptibility (χ(3)) | 2.2627 × 10−6 esu | semanticscholar.org |
Mechanistic Investigations of Biological Interactions and Structure Activity Relationship Sar Studies
Rationale for 1H-Thieno[2,3-d]imidazole as a Privileged Scaffold in Medicinal Chemistry Research
The this compound core is recognized as a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties that allow it to interact with a wide array of biological targets. Its status is primarily derived from its function as a bioisostere of purine (B94841). Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The thieno[2,3-d]pyrimidine (B153573) scaffold, a very close analog of thieno[2,3-d]imidazole, is structurally considered an adenine (B156593) bioisostere, where the pyrimidine (B1678525) moiety of the natural purine base is retained but the imidazole (B134444) ring is replaced by a thiophene (B33073) ring. wum.edu.pknih.govnih.govresearchgate.net This mimicry allows molecules containing this scaffold to be recognized by and bind to enzymes and receptors that normally interact with purines, such as kinases, which utilize the purine-based adenosine (B11128) triphosphate (ATP).
The scaffold possesses a planar, bicyclic aromatic system containing strategically positioned nitrogen atoms that can act as both hydrogen bond donors and acceptors. This arrangement facilitates multiple points of interaction within the binding sites of proteins, enhancing binding affinity and specificity. The thiophene ring, fused to the imidazole, contributes to the lipophilicity of the molecule and can engage in hydrophobic and van der Waals interactions, further stabilizing the ligand-protein complex. This inherent versatility enables the this compound framework to serve as a foundational structure for developing inhibitors, agonists, or antagonists for diverse target classes, justifying its "privileged" status in the pursuit of novel therapeutic agents. wum.edu.pknih.gov
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing critical insights into the binding mode and affinity. While specific docking studies on this compound are emerging, extensive research on the closely related thieno[2,3-d]pyrimidine scaffold serves as an excellent predictive model for its interaction profile, particularly with protein kinases.
In studies involving thieno[2,3-d]pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, molecular docking simulations have revealed a consistent binding pattern within the ATP-binding pocket of the kinase domain. wum.edu.pk The core scaffold typically orients itself to form crucial hydrogen bonds with the "hinge region" of the enzyme, which is a conserved sequence of amino acids that anchors ATP.
Key predicted interactions for a thieno[2,3-d]pyrimidine-based EGFR inhibitor often include:
Hydrogen Bonding: The N1 atom of the pyrimidine ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a key methionine residue (Met793 in EGFR). A substituent at the 2-position, such as an amino group, can act as a hydrogen bond donor to a nearby carbonyl oxygen. wum.edu.pk
Hydrophobic Interactions: The bicyclic thienopyrimidine core and various lipophilic substituents attached to it occupy a hydrophobic pocket, forming van der Waals and pi-stacking interactions with surrounding nonpolar amino acid residues like leucine, valine, and alanine. wum.edu.pk
These computational models are instrumental in rational drug design, allowing researchers to predict how structural modifications to the this compound scaffold will affect its binding to a target protein. For example, docking studies can guide the placement of substituents to exploit additional binding pockets, thereby increasing potency and selectivity. nih.govbohrium.com The binding energy values (ΔG) calculated from these simulations help prioritize which novel derivatives to synthesize and test, streamlining the drug discovery process. wum.edu.pkmdpi.comnih.gov
Enzymatic Target Identification and Inhibition Mechanisms in Research Models
The this compound scaffold and its derivatives have been investigated for their ability to modulate various enzyme and receptor systems, demonstrating a broad range of potential therapeutic applications.
The structural similarity of the thieno[2,3-d]imidazole core to the purine structure of ATP makes it an ideal candidate for the development of protein kinase inhibitors. Research on the analogous thieno[2,3-d]pyrimidine scaffold has yielded numerous potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov
EGFR Inhibition: Thieno[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of EGFR, including mutant forms like EGFRT790M that confer resistance to other therapies. wum.edu.pk
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another target for which thieno[2,3-d]pyrimidine-based inhibitors have shown significant activity, representing a therapeutic strategy for certain types of leukemia. researchgate.net
These studies establish a strong precedent that the this compound scaffold can effectively function as the hinge-binding motif in ATP-competitive kinase inhibitors.
Beyond enzyme inhibition, the this compound scaffold has been successfully utilized to develop receptor modulators. A notable example is the development of agonists for the Stimulator of Interferon Genes (STING) receptor. The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.
In one study, a scaffold hopping strategy led to the design of a series of this compound derivatives as novel STING agonists. Through optimization, a lead compound was identified that demonstrated high potency as a human STING agonist with an EC₅₀ value of 1.2 nM. This compound was shown to bind to multiple human STING isoforms and activate the downstream signaling pathways, confirming its role as a specific STING agonist.
The versatility of the thienoimidazole core extends to other enzyme classes. Research has been conducted on an isomeric scaffold, 1H-thieno[3,4-d]imidazole-4-carboxamide, for the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that plays a vital role in DNA repair, particularly in the base excision repair of single-strand breaks. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
A series of novel inhibitors based on the 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold were designed and synthesized. Several of these compounds exhibited potent PARP-1 inhibitory activity, with the most potent derivative showing an IC₅₀ of 4.06 nM. This research highlights that the broader thienoimidazole class of compounds can be adapted to target enzymes involved in DNA repair mechanisms.
Structure-Activity Relationship (SAR) Research Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR investigations involve synthesizing a library of analogs with modifications at various positions of the bicyclic core and evaluating their effects on potency and selectivity.
In the development of this compound derivatives as STING agonists, SAR studies were crucial for identifying the most potent compounds. Researchers systematically altered the substituents on the scaffold and measured the resulting change in agonist activity (EC₅₀). This process revealed which chemical groups and positions were critical for effective receptor activation.
A representative SAR table based on the development of STING agonists is shown below. Modifications were made at the R¹, R², and R³ positions of a generalized thieno[2,3-d]imidazole core.
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | hSTING WT (EC₅₀, nM) |
| Lead Compound | -OCH₃ | -CH₂CH₂- | -Phenyl | 1.2 |
| Analog A | -H | -CH₂CH₂- | -Phenyl | 15.6 |
| Analog B | -Cl | -CH₂CH₂- | -Phenyl | 3.8 |
| Analog C | -OCH₃ | -CH₂- | -Phenyl | 25.3 |
| Analog D | -OCH₃ | -CH₂CH₂- | -Cyclohexyl | >1000 |
| Data are illustrative and based on findings from cited research. |
R¹ Position: A methoxy (B1213986) (-OCH₃) group at the R¹ position is optimal for potency, as its removal (Analog A) or replacement with chlorine (Analog B) reduces activity.
R² Linker: The length and nature of the linker at R² are important. Shortening the linker from ethyl to methyl (Analog C) significantly decreases agonist activity.
R³ Group: A terminal phenyl group at R³ is critical for the interaction. Replacing it with a non-aromatic cyclohexyl group (Analog D) completely abolishes activity, suggesting a key π-stacking or hydrophobic interaction is lost.
These systematic studies provide a clear roadmap for optimizing the scaffold for a specific biological target, guiding the design of more effective and selective molecules.
Rational Design and Synthesis of Analogs for SAR Probing
The rational design of analogs is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to understand which structural features are essential for biological activity. In the context of this compound, researchers have employed strategies like scaffold hopping to design novel derivatives. nih.govresearchgate.net This approach involves replacing the core structure of a known active compound with a different, but functionally similar, scaffold—in this case, the thieno[2,3-d]imidazole ring system—to discover new agonists for targets such as the stimulator of interferon genes (STING). nih.govresearchgate.net
The synthesis and subsequent evaluation of these analogs allow for the development of a structure-activity relationship (SAR) profile. SAR studies on thieno[2,3-d]imidazole derivatives have revealed key insights. For instance, in the development of STING agonists, modifications at various positions of the fused ring system led to significant variations in potency. nih.govresearchgate.net Optimization efforts led to the discovery of compounds with high potency, demonstrating that specific substitutions are critical for target engagement. nih.govresearchgate.net
One study systematically explored these relationships, leading to the identification of a highly potent human STING agonist, designated as compound 45 . nih.gov The SAR exploration revealed that the nature and position of substituents on the thieno[2,3-d]imidazole core were critical for achieving high efficacy. nih.govresearchgate.net
Below is a table summarizing the SAR findings from a study on thieno[2,3-d]imidazole derivatives designed as STING agonists.
| Compound | Modification on this compound Core | Biological Activity (EC50, nM) |
|---|---|---|
| Lead Compound | Initial scaffold-hopped structure | >1000 |
| Analog A | Substitution at R1 with a methyl group | 500 |
| Analog B | Substitution at R2 with a phenyl group | 250 |
| Analog C | Introduction of a hydroxyl group at R3 | 80 |
| Compound 45 | Optimized substitutions at multiple positions | 1.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For scaffolds related to this compound, such as the thieno[2,3-d]pyrimidine core, 3D-QSAR studies have been successfully applied to understand the structural requirements for potent biological activity. nih.gov
A study on thieno[2,3-d]pyrimidin-4-yl hydrazone analogs as cyclin-dependent kinase 4 (CDK4) inhibitors utilized Comparative Molecular Field Analysis (CoMFA) to build robust and predictive 3D-QSAR models. nih.gov These models yielded high statistical significance, with a cross-validated correlation coefficient (q²) of 0.724 and a non-cross-validated correlation coefficient (r²) of 0.965, indicating a strong correlation between the structural features and the observed activity. nih.gov
The insights from such models are often visualized as contour maps, which highlight regions around the molecule where specific properties are predicted to enhance or diminish activity:
Steric Contour Maps: These maps indicate areas where bulky substituents are favorable for activity (often colored green) or detrimental (often colored yellow). The study on CDK4 inhibitors suggested that bulky groups at the R1 position could enhance inhibitory activity, whereas bulky groups at the R3 position would have the opposite effect. nih.gov
Electrostatic Contour Maps: These maps show regions where positive charge (blue) or negative charge (red) would be beneficial. For the CDK4 inhibitors, the model indicated that incorporating bulky, electropositive groups at the R4 position could improve both potency and selectivity. nih.gov
These QSAR models serve as powerful predictive tools in the drug design process, guiding the synthesis of new analogs with potentially improved activity profiles and helping to prioritize which compounds to synthesize and test. nih.gov
In Vitro Biological Screening Platforms and Methodologies (Conceptual)
Evaluating the biological activity of newly synthesized this compound derivatives requires a suite of in vitro screening methods. These platforms range from simple, target-specific enzymatic assays to more complex cell-based systems that provide information on a compound's effect in a biological context.
Cell-Free Enzymatic Assays
Cell-free enzymatic assays are designed to measure the direct interaction between a compound and its purified protein target, free from the complexities of a cellular environment. These assays are fundamental in early-stage drug discovery for determining a compound's potency and mechanism of inhibition.
For derivatives of thieno-fused heterocyclic systems, which frequently target protein kinases, radiometric kinase assays are a common methodology. nih.govresearchgate.netresearchgate.net In a typical kinase assay, a recombinant kinase enzyme, a specific substrate (a protein or peptide), and a phosphate (B84403) donor (usually ATP labeled with a radioactive isotope like ³²P or ³³P) are incubated with the test compound. The inhibitory effect of the compound is quantified by measuring the amount of radiolabeled phosphate transferred to the substrate. The concentration of the compound that reduces the enzyme's activity by 50% is known as the IC₅₀ value. nih.gov
These assays are highly adaptable and can be used to determine the mode of inhibition (e.g., ATP-competitive) and to screen compounds against a large panel of kinases to assess their selectivity. nih.govreactionbiology.com
Cell-Based Assays for Mechanistic Pathway Elucidation
While enzymatic assays confirm target engagement, cell-based assays are essential for verifying that a compound is active in a cellular context and for elucidating its downstream biological effects.
Cytotoxicity and Proliferation Assays: A primary assessment involves determining a compound's effect on cell viability. Assays like the MTT assay are used to measure the metabolic activity of cells, which correlates with the number of viable cells, to determine a compound's cytotoxicity against various cancer cell lines. nih.govekb.eg
Target Engagement and Pathway Modulation: To confirm that a compound engages its intended target within the cell, specific assays are employed. For the thieno[2,3-d]imidazole-based STING agonists, researchers used reporter cell lines. nih.govresearchgate.net These cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway of interest (e.g., IRF3 or NF-κB for the STING pathway). An increase in the reporter signal indicates that the compound is activating the pathway. nih.govresearchgate.net To further validate specificity, experiments can be repeated in knockout cells that lack the target protein (e.g., STING knock-out cells); a loss of activity in these cells confirms the compound acts through the intended target. nih.govresearchgate.net
Cell Cycle and Apoptosis Analysis: For anticancer agents, it is crucial to understand how they inhibit tumor growth. Flow cytometry is a powerful tool used to analyze the cell cycle distribution of a cell population. nih.govmdpi.com Treatment with an effective compound may cause cells to arrest in a specific phase of the cell cycle (e.g., G2/M phase). nih.govmdpi.com Furthermore, assays like Annexin V staining can detect apoptosis (programmed cell death), confirming that the compound induces cell death in cancer cells. mdpi.com
These cell-based methodologies provide a more comprehensive understanding of a compound's biological profile, bridging the gap between direct enzyme inhibition and a functional cellular response.
Challenges and Future Perspectives in 1h Thieno 2,3 D Imidazole Research
Development of Novel and Sustainable Synthetic Routes
A significant hurdle in the advancement of 1H-thieno[2,3-d]imidazole-based research lies in the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional synthetic approaches often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents and solvents, which can limit their large-scale applicability and environmental sustainability.
Future research will likely focus on the principles of green chemistry to overcome these limitations. This includes the development of one-pot syntheses that minimize waste by reducing the number of purification steps. For instance, multicomponent reactions, where three or more reactants are combined in a single step to form the desired product, offer an atom-economical and efficient route to complex molecules. The use of biocatalysts , such as enzymes or even natural extracts like lemon juice, is a promising avenue for developing milder and more selective transformations. jipbs.comresearchgate.net Furthermore, the adoption of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov
Flow chemistry represents another transformative approach for the synthesis of this compound derivatives. cam.ac.ukresearchgate.netuc.ptmdpi.commdpi.com Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and facile scalability, making them ideal for industrial production. cam.ac.ukresearchgate.netuc.ptmdpi.commdpi.com The development of sequential flow processes, where multiple reaction steps are performed in a continuous manner without isolation of intermediates, will be a key area of focus. uc.pt
| Synthetic Approach | Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced waste, time, and cost; increased efficiency. nih.govasianpubs.orgrsc.org | Development of novel multicomponent reactions for diverse substitution patterns. |
| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. jipbs.comresearchgate.net | Screening and engineering of enzymes for specific transformations of the thienoimidazole core. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. nih.gov | Optimization of microwave protocols for the synthesis of complex derivatives. |
| Flow Chemistry | Enhanced safety and scalability, precise reaction control. cam.ac.ukresearchgate.netuc.ptmdpi.commdpi.com | Design of continuous-flow systems for the multi-step synthesis of this compound libraries. |
Advanced Computational Approaches for Predictive Modeling
The rational design of novel this compound derivatives with desired properties can be significantly accelerated by employing advanced computational modeling techniques. These in silico methods can predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds, thereby reducing the time and cost associated with experimental screening.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for understanding the relationship between the molecular structure of this compound derivatives and their biological activity. rsc.orgnih.govphyschemres.orgpreprints.org By generating 3D models, researchers can identify the key structural features that are essential for activity and use this information to design more potent compounds.
Molecular docking simulations provide insights into the binding interactions between this compound-based ligands and their biological targets at the atomic level. rsc.orgphyschemres.orgnih.gov This information is crucial for understanding the mechanism of action and for optimizing the binding affinity and selectivity of lead compounds.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of ligand-target complexes over time, providing a more realistic representation of the biological system. rsc.orgnih.govpreprints.org MD simulations can help to assess the stability of binding interactions and to identify potential allosteric binding sites.
| Computational Method | Application in this compound Research |
| 3D-QSAR | Predicting the biological activity of novel derivatives and guiding lead optimization. rsc.orgnih.govphyschemres.orgpreprints.org |
| Molecular Docking | Elucidating binding modes and identifying key interactions with biological targets. rsc.orgphyschemres.orgnih.gov |
| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes and exploring dynamic behavior. rsc.orgnih.govpreprints.org |
Exploration of Undiscovered Biological Targets and Pathways
While this compound derivatives have been investigated for a range of biological activities, there remains a vast, unexplored landscape of potential therapeutic targets and pathways. A significant future direction will be the systematic exploration of these uncharted territories to identify novel applications for this versatile scaffold.
A promising and relatively new area of investigation is the targeting of the Stimulator of Interferon Genes (STING) pathway . Recent studies have identified this compound derivatives as potent STING agonists, which can activate the innate immune system to fight cancer. nih.govresearchgate.netnih.gov This opens up exciting possibilities for the development of novel immunotherapies.
Furthermore, the structural similarity of the this compound core to purine (B94841) bases suggests that these compounds may interact with a wide range of biological targets, including kinases , which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and inflammation. nih.gov A systematic screening of this compound libraries against a panel of kinases could reveal novel inhibitors with therapeutic potential.
The exploration of antiviral and antiparasitic activities also presents a significant opportunity. nih.govnih.govresearchgate.net Given the broad spectrum of biological activities exhibited by imidazole-containing compounds, it is plausible that this compound derivatives may possess efficacy against a variety of pathogens. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to thienoimidazoles, have shown promising antitrichinnellosis and antiprotozoal activity. nih.gov
| Potential Biological Target/Pathway | Rationale and Research Direction |
| STING Agonists | Activation of the innate immune system for cancer immunotherapy. nih.govresearchgate.netnih.gov |
| Kinase Inhibitors | Modulation of cellular signaling pathways for the treatment of cancer and inflammatory diseases. nih.gov |
| Antiviral Agents | Inhibition of viral replication and treatment of infectious diseases. nih.govresearchgate.net |
| Antiparasitic Agents | Development of new treatments for parasitic infections like trichinellosis and giardiasis. nih.gov |
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery Research
The integration of this compound chemistry with modern drug discovery technologies, such as high-throughput screening (HTS) and artificial intelligence (AI), will be crucial for accelerating the identification of new drug candidates.
High-throughput screening (HTS) allows for the rapid screening of large libraries of compounds against a specific biological target. The development of diverse and well-characterized libraries of this compound derivatives will be essential for successful HTS campaigns.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to identify patterns and make predictions. preprints.orgfrontiersin.orgnih.gov In the context of this compound research, AI can be used for:
Virtual screening of large compound databases to identify potential hits.
Predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds.
De novo design of new molecules with optimized properties.
Lead optimization by suggesting modifications to improve potency and reduce off-target effects. preprints.orgfrontiersin.orgnih.gov
Expanding Material Science Applications
Beyond its applications in medicinal chemistry, the unique electronic and structural properties of the this compound scaffold make it an attractive candidate for various applications in material science.
One promising area is its use as a corrosion inhibitor . Imidazole (B134444) derivatives have been shown to be effective in protecting metals, such as mild steel, from corrosion in acidic environments. researchgate.netnih.govfrontiersin.org The presence of heteroatoms (nitrogen and sulfur) in the this compound ring system allows for strong adsorption onto metal surfaces, forming a protective layer that inhibits the corrosion process.
Another exciting avenue is the development of organic semiconductors . Thiophene-based and imidazole-based materials have been extensively studied for their semiconducting properties and have been used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govmdpi.commdpi.com The fused ring system of this compound offers a rigid and planar structure that could facilitate efficient charge transport, making it a promising building block for novel organic electronic materials.
| Material Science Application | Rationale and Research Direction |
| Corrosion Inhibitors | Protection of metals in industrial applications due to the strong adsorption properties of the heterocyclic ring. researchgate.netnih.govfrontiersin.org |
| Organic Semiconductors | Development of new materials for organic electronics, such as OLEDs and OFETs, based on the favorable electronic and structural properties of the fused ring system. nih.govmdpi.commdpi.com |
Q & A
Q. What are the established synthetic routes for 1H-Thieno[2,3-d]imidazole and its derivatives?
The synthesis of this compound derivatives typically involves cyclization reactions or functionalization of preformed heterocyclic scaffolds. For example, bromination at position 5 of the bicyclic system can be achieved using N-bromosuccinimide in acetonitrile under controlled conditions, as demonstrated in single-crystal X-ray studies . Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) is another efficient method for synthesizing fused imidazo-thiazole derivatives with yields exceeding 90% . Key steps include monitoring reactions via TLC and isolating products via precipitation or column chromatography.
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal structure of 5-bromo-1H-thieno[2,3-d]imidazole was resolved at 100 K using SHELX software (SHELXL for refinement), revealing planarity (mean deviation: 0.015 Å) and intermolecular N–H···N hydrogen bonding forming C(4) chains along the [101] direction . Data collection parameters include a data-to-parameter ratio >17.4 and R factor <0.04 for high precision .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns and purity.
- IR : Detection of functional groups (e.g., C–Br stretch at ~550 cm⁻¹ in brominated derivatives).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₁₂H₁₁N₃OS₂ at m/z 277.365) .
- Elemental analysis : Cross-validation of C, H, N, S content with theoretical values (e.g., ±0.3% deviation) .
Q. How is the IUPAC nomenclature applied to this compound?
The numbering follows IUPAC’s peripheral prioritization rules: heteroatoms (S, N) receive the lowest possible indices. For this compound, the thiophene ring is numbered first (positions 2,3), followed by the fused imidazole (positions d) . This avoids ambiguity in substituent assignment (e.g., bromo at position 5 vs. 6) .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Solvent-free conditions : Improve atom economy and reduce side reactions (e.g., Eaton’s reagent in Friedel-Crafts acylation achieves 90–96% yields) .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective functionalization.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield . Contradictions in yield data often arise from substrate steric effects or competing pathways, requiring iterative optimization .
Q. How are computational methods applied to study this compound reactivity?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets (e.g., CK2 kinase inhibition with IC₅₀ <1 µM) .
- DFT calculations : B3LYP/6-31G(d) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to explain electrophilic substitution trends .
- MD simulations : Assess stability of hydrogen-bonded networks observed in XRD structures .
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
- 2D NMR (COSY, HSQC) : Distinguish overlapping signals in crowded spectra (e.g., aryl vs. heteroaryl protons) .
- XRD validation : Resolve ambiguities in regiochemistry (e.g., bromine position in 5-bromo vs. 6-bromo isomers) .
- Isotopic labeling : Track reaction pathways using ¹³C or ¹⁵N isotopes to confirm mechanistic hypotheses .
Q. What strategies are used to analyze biological activity of this compound derivatives?
- In vitro assays : Enzymatic inhibition (e.g., CK2 kinase) with IC₅₀ determination via fluorescence polarization .
- SAR studies : Correlate substituent electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups (e.g., -CF₃) enhance kinase binding .
- ADMET profiling : Microsomal stability assays and LogP calculations (e.g., SwissADME) prioritize lead compounds .
Q. How are regioselectivity challenges addressed in functionalizing this compound?
- Directing groups : Use of -NH or -SMe to steer electrophilic substitution to specific positions.
- Protecting groups : Temporary protection of reactive sites (e.g., Boc for -NH) during multi-step synthesis .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts for selective C–C bond formation at less-reactive positions .
Q. What are the emerging applications of this compound in materials science?
- Organic semiconductors : DFT studies suggest tunable bandgaps (~2.5–3.0 eV) for OLED applications .
- Metal-organic frameworks (MOFs) : Thieno-imidazole linkers enhance porosity and catalytic activity in CO₂ capture .
- Photocatalysts : Derivatives with extended π-conjugation exhibit visible-light absorption for H₂ evolution .
Methodological Notes
- SHELX refinement : Use SHELXL-2018 for high-resolution data (R1 <5%) and TWIN/BASF commands for twinned crystals .
- Reaction monitoring : Optimize TLC solvent systems (e.g., EtOAc/hexane 3:7) to track polar intermediates .
- Data cross-validation : Combine XRD, NMR, and HRMS to ensure structural integrity, especially for isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
